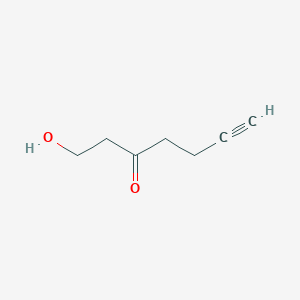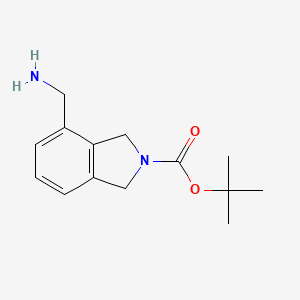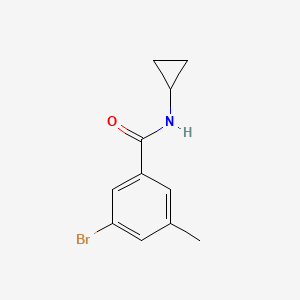
3-bromo-N-cyclopropyl-5-methylbenzamide
Descripción general
Descripción
3-Bromo-N-cyclopropyl-5-methylbenzamide is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopropyl-5-methylbenzamide can be analyzed using tools like MolView . The molecular weight of this compound is 254.12 .Aplicaciones Científicas De Investigación
Radioisotope Labeling and Brain Imaging
- The compound 3-bromo-N-cyclopropyl-5-methylbenzamide has been used in the synthesis of radiolabeled compounds for brain imaging. A study by Airaksinen et al. (2008) describes the use of a related compound for the synthesis of [(11)C]4, a radioligand with high binding characteristics in brain regions enriched with dopamine D(2)/D(3) receptors, indicating its potential for imaging D(2) receptors in low-density regions of the brain (Airaksinen et al., 2008).
Synthesis of Antipsychotic Metabolites
- The synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, has been reported using 3-bromo-N-cyclopropyl-5-methylbenzamide. Gawell et al. (1989) developed two synthetic schemes for these metabolites, demonstrating the compound's role in the synthesis of biologically active molecules (Gawell et al., 1989).
Synthesis of MAPK Inhibitors
- In the field of bioorganic chemistry, 3-bromo-N-cyclopropyl-5-methylbenzamide has been used in the synthesis of novel mitogen-activated protein kinase (MAPK) inhibitors. A study by Heo et al. (2015) found that hybrids of this compound with benzophenones showed potent p38 MAPK inhibitory activity and anti-inflammatory activity, indicating its usefulness in the development of new pharmacological agents (Heo et al., 2015).
Development of PET Tracers
- The compound has also played a role in the development of positron emission tomography (PET) tracers for neurotransmitter receptors. Mertens et al. (1994) reported the radioiodination of a compound structurally similar to 3-bromo-N-cyclopropyl-5-methylbenzamide, demonstrating its potential in creating tracers for gamma-emission tomography (Mertens et al., 1994).
Mecanismo De Acción
Target of Action
The target of a drug is usually a protein within the body that the drug binds to, resulting in a biological response. This could be a receptor, an enzyme, or a transporter protein .
Mode of Action
This refers to how a drug interacts with its target. It could inhibit or activate the target, or alter its function in some other way .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell. A drug can affect these pathways by altering the activity of one or more enzymes involved in the pathway .
Pharmacokinetics
This refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the amount of drug that is able to have an active effect .
Result of Action
This is the effect that the drug has on the body, at both the cellular and systemic level. This could include therapeutic effects as well as side effects .
Action Environment
This refers to how various factors can influence the action of a drug, including genetic factors, the presence of other drugs, and physiological conditions such as age, sex, and health status .
Propiedades
IUPAC Name |
3-bromo-N-cyclopropyl-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-8(6-9(12)5-7)11(14)13-10-2-3-10/h4-6,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDHWGYINLQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-5-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)


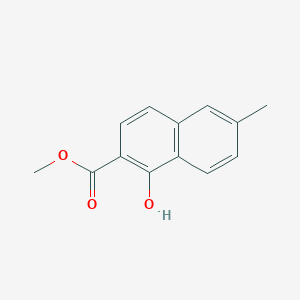
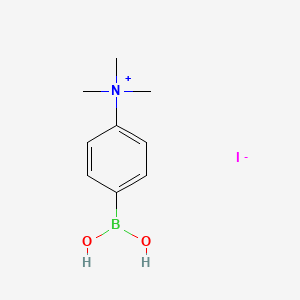
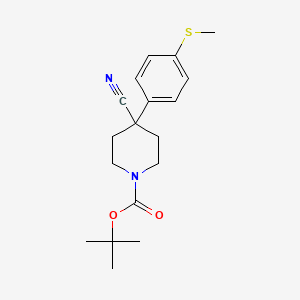

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
